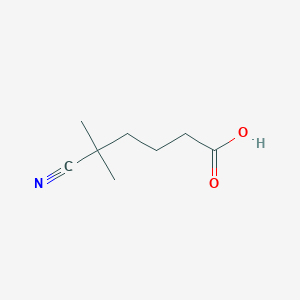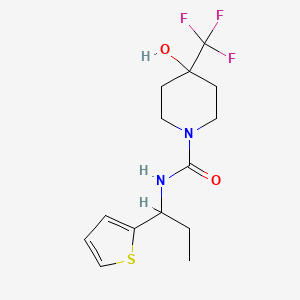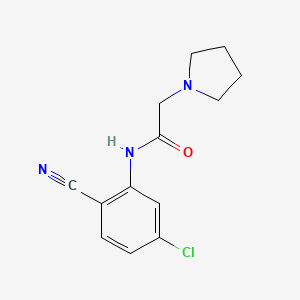
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, also known as MCTA, is a compound that has gained interest in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. In neurology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has shown promising anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. In immunology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In oncology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival, and activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. In neurology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been found to reduce oxidative stress and inflammation, and improve synaptic plasticity and memory function. In oncology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in lab experiments is its high potency and specificity, which allows for the study of its effects at low concentrations. Another advantage is its stability and solubility in various solvents, which facilitates its use in different experimental settings. However, one limitation of using N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is its relatively high cost compared to other compounds with similar activities.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide. In neurology, further research is needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to explore its potential as a therapeutic agent for neurodegenerative diseases. In oncology, more studies are needed to investigate the anticancer activity of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in different types of tumors and to identify its molecular targets. In immunology, further research is needed to understand the immunomodulatory effects of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide and to explore its potential as an immunotherapeutic agent.
Synthesemethoden
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-oxo-1,3-thiazole-3-carboxylic acid with 4-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acetic anhydride to obtain the final product, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9-3-5-11(6-4-9)14-12(16)7-15-10(2)8-18-13(15)17/h8-9,11H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPPRHKOVKVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=CSC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)

